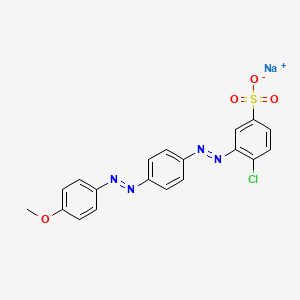
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. The compound’s molecular formula is C19H15ClN4O4S.Na, and it has a molecular weight of 453.86 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline to form the first azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is coupled with another aromatic amine to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Temperature Control: Maintaining specific temperatures during diazotization and coupling reactions to prevent decomposition.
pH Control: Adjusting the pH to optimize the reaction conditions for each step.
Purification: The final product is purified through crystallization or filtration to remove impurities.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium dithionite or zinc dust for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can form stable complexes with metal ions, making it useful in analytical chemistry. In biological systems, the compound can interact with cellular components, leading to changes in color that are useful for staining and visualization .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar in structure but lacks the azo groups, making it less colorful and less reactive in certain applications.
Benzenesulfonic acid, 4-chloro-: Similar but does not contain the additional azo groups, limiting its use in dye applications.
Uniqueness
Benzenesulfonic acid, 4-chloro-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is unique due to its dual azo groups, which provide enhanced color properties and reactivity. This makes it particularly valuable in applications requiring vivid colors and specific chemical reactivity .
特性
CAS番号 |
68959-30-8 |
|---|---|
分子式 |
C19H14ClN4NaO4S |
分子量 |
452.8 g/mol |
IUPAC名 |
sodium;4-chloro-3-[[4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H15ClN4O4S.Na/c1-28-16-8-6-15(7-9-16)22-21-13-2-4-14(5-3-13)23-24-19-12-17(29(25,26)27)10-11-18(19)20;/h2-12H,1H3,(H,25,26,27);/q;+1/p-1 |
InChIキー |
BXKJWQDKRDGKTM-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


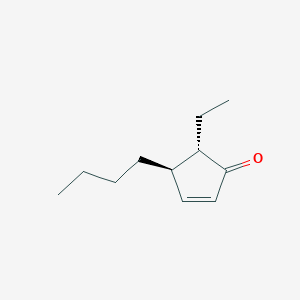
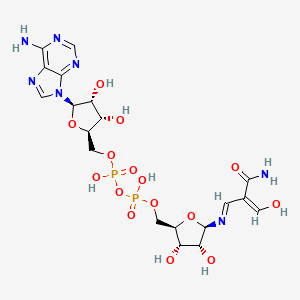
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
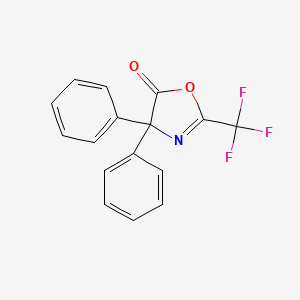
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
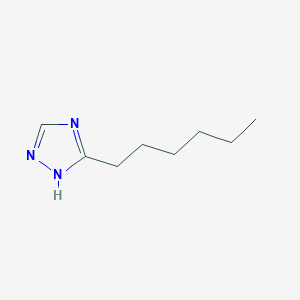
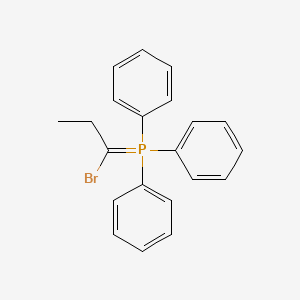
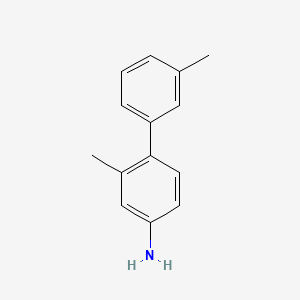
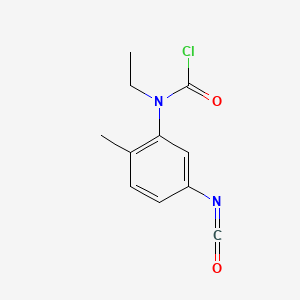
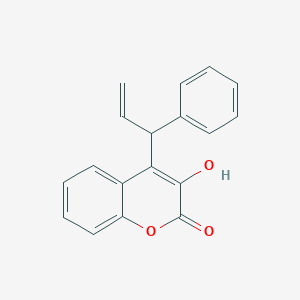

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
